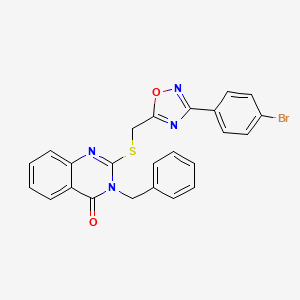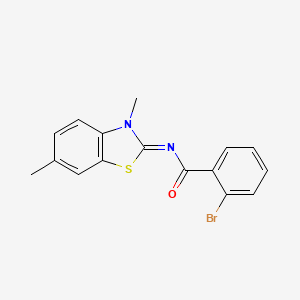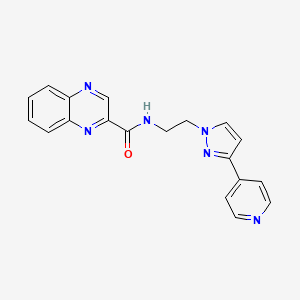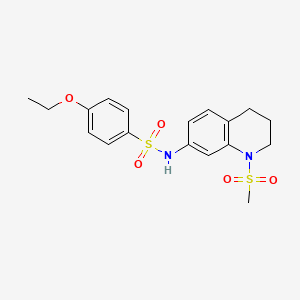
3-benzyl-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves innovative routes to incorporate various functional groups that can alter their pharmacological profile. For instance, the synthesis of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as new classes of H1-antihistaminic agents illustrates a method that could be analogous to the synthesis of our compound of interest. These processes typically start with benzylamine or a similar compound and undergo cyclization with one-carbon donors or other specific reactants to introduce the desired substituents (Alagarsamy et al., 2007).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the specified compound, is crucial in determining their biological activity. Structural analysis often involves computational and crystallographic techniques to understand the compound's conformation, electronic distribution, and potential interaction sites with biological targets. This understanding is pivotal in predicting and enhancing the compound's pharmacological effects.
Chemical Reactions and Properties
Quinazolinone derivatives participate in a variety of chemical reactions, primarily due to their reactive sites, such as the nitrogen in the quinazolinone ring and substituents like oxadiazol. These reactions include cyclization, S-arylation, and interactions with one-carbon donors, leading to the formation of diverse derivatives with potential biological activities. The reactivity is influenced by the electronic and steric properties of the substituents.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including solubility, melting point, and crystal structure, are essential for their formulation and biological application. These properties are determined by the compound's molecular structure and substituents, influencing its behavior in biological systems and drug delivery methods.
Chemical Properties Analysis
The chemical properties, such as stability, reactivity, and pKa, of quinazolinone derivatives are critical in determining their pharmacological efficacy and shelf life. These properties are influenced by the molecular framework and the nature of the substituents, impacting the compound's interaction with biological molecules and its metabolism within the body.
For a deeper understanding and exploration of the synthesis, structure, and properties of similar quinazolinone derivatives, further research and reading are recommended through the following references:
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
- Quinazolin-4-one derivatives, specifically those linked with a 1,3,4-oxadiazole moiety, have been synthesized and shown potent analgesic and anti-inflammatory activities in animal studies. These compounds, through cyclization reactions involving different aromatic acids, aldehydes, and carbon disulfide, display significant potential in analgesic and anti-inflammatory applications (Dewangan et al., 2016).
Antimicrobial Activity
- New derivatives of quinazolin-4(3H)-one linked to 1,3,4-oxadiazole have been developed with notable antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, and antifungal activity against strains like Aspergillus niger (Gupta et al., 2008).
Antihistaminic Agents
- Novel quinazolin-4-(3H)-one derivatives have been synthesized for their potential use as H1-antihistaminic agents. These compounds have shown promising results in vivo on guinea pigs, indicating their potential as new classes of antihistamines (Alagarsamy & Parthiban, 2013).
Antiviral Activities
- Quinazolin-4(3H)-ones have also been explored for their antiviral properties. Specifically, novel derivatives have been tested against respiratory and biodefense viruses, showing potential as antiviral agents in cell culture against various viruses including influenza and SARS corona virus (Selvam et al., 2007).
Anticonvulsant Agents
- Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds show promise as potential anticonvulsant agents, with some derivatives exhibiting significant activity in this regard (Archana, 2019).
Antihypertensive Activity
- In the field of cardiovascular research, certain quinazolin-4(3H)-one derivatives have been shown to possess antihypertensive properties. These compounds have been tested in vivo and compared with standard antihypertensive drugs, showing significant potential in this area (Alagarsamy & Pathak, 2007).
Antimicrobial and Antifungal Applications
- Quinazolin-4(3H)-one derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Some compounds have shown very good activity against both bacterial and fungal strains, indicating their potential use in treating infections (Patel & Patel, 2010).
Propriétés
IUPAC Name |
3-benzyl-2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2S/c25-18-12-10-17(11-13-18)22-27-21(31-28-22)15-32-24-26-20-9-5-4-8-19(20)23(30)29(24)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBPOXGSVLKUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2491013.png)


![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)
![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)

![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)
![4-Methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2491029.png)



![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)